molecular formula C7H4ClIN2 B581730 6-Chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine CAS No. 1227269-04-6

6-Chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B581730
CAS No.: 1227269-04-6
M. Wt: 278.477
InChI Key: YBJCBOKUBKZCPN-UHFFFAOYSA-N
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Description

6-Chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine is a versatile and high-value chemical intermediate in medicinal chemistry and drug discovery, primarily serving as a core scaffold for the synthesis of 7-azaindole derivatives. Its significant research value lies in its application as a key building block for the development of kinase inhibitors . The compound's strategic halogenation pattern allows for selective cross-coupling reactions; the iodine at the 2-position enables chemoselective Suzuki-Miyaura cross-coupling for the introduction of aryl groups, while the chlorine at the 6-position can be subsequently functionalized via Buchwald-Hartwig amination to install amine substituents . This sequential functionalization is crucial for constructing diverse libraries of compounds for structure-activity relationship (SAR) studies. Furthermore, this 7-azaindole derivative acts as a privileged ligand in coordination chemistry, forming cytotoxic transition metal complexes with platinum, palladium, ruthenium, and other metals, which are investigated for their anticancer properties and mechanisms of action that can differ from established chemotherapeutics like cisplatin . As a bioisostere of purines, the 7-azaindole core is a fundamental structural component in several FDA-approved drugs and preclinical candidates, underpinning its importance in the exploration of new therapeutic agents .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine
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InChI

InChI=1S/C7H4ClIN2/c8-5-2-1-4-3-6(9)11-7(4)10-5/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBJCBOKUBKZCPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1C=C(N2)I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID101269818
Record name 6-Chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine
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Molecular Weight

278.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1227269-04-6
Record name 6-Chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine
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Record name 6-Chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine
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Record name 6-chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine
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Synthetic Methodologies for 6 Chloro 2 Iodo 1h Pyrrolo 2,3 B Pyridine and Its Advanced Precursors

Strategic Approaches to 6-Chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine Synthesis

The preparation of this compound can be accomplished via two main strategic pathways: direct halogenation of a suitable precursor or through a more controlled, multi-step synthesis.

Direct Halogenation Protocols (e.g., Regioselective Iodination and Chlorination)

Direct halogenation of the 1H-pyrrolo[2,3-b]pyridine (7-azaindole) nucleus is a common method for introducing halogen atoms. However, the regioselectivity of these reactions is highly dependent on the reaction conditions and the electronic nature of the substrate. The pyrrole (B145914) ring of the 7-azaindole (B17877) system is electron-rich and thus susceptible to electrophilic substitution. The C3 position is the most nucleophilic and is preferentially halogenated.

For the synthesis of this compound, a direct C2 iodination of 6-chloro-1H-pyrrolo[2,3-b]pyridine would be the most straightforward approach. However, direct electrophilic iodination at the C2 position is challenging due to the higher reactivity of the C3 position. Iodination of 7-azaindole and its derivatives typically occurs at the C3 position when using electrophilic iodine sources like N-iodosuccinimide (NIS) or iodine monochloride (ICl). researchgate.netguidechem.com

To achieve C2 iodination, a directed metalation approach is often necessary. This involves the deprotonation of the C2 position using a strong base, such as lithium diisopropylamide (LDA) or n-butyllithium, followed by quenching with an iodine source. This method has been successfully employed for the C2-functionalization of 1-substituted-7-azaindoles. sigmaaldrich.com The presence of the chloro-substituent at the C6 position can influence the acidity of the C2-proton, potentially facilitating this approach.

A recent study on the regioselective C-3 chalcogenation of 7-azaindoles using iodine as a catalyst highlights the intrinsic reactivity of the C3 position towards electrophilic attack. nih.gov This further underscores the difficulty of achieving direct C2 iodination under standard electrophilic conditions.

Multi-step Convergent and Linear Synthetic Routes

Given the challenges of direct C2-iodination, multi-step synthetic routes are often employed to achieve the desired 2,6-disubstituted pattern. These can be either linear, where the substituents are introduced sequentially, or convergent, where different fragments are prepared separately and then combined.

A notable linear synthesis of a related compound, 6-chloro-3-iodo-1-(4-methoxybenzyl)-1H-pyrrolo[2,3-b]pyridine, has been reported and provides a clear roadmap for accessing the 6-chloro-2-iodo isomer with some modifications. guidechem.com The key steps in this synthesis involve:

C3-Iodination of 7-azaindole: The synthesis commences with the regioselective iodination of commercially available 1H-pyrrolo[2,3-b]pyridine at the C3 position using N-iodosuccinimide (NIS) in the presence of a base like potassium hydroxide. guidechem.com

N-Oxidation: The resulting 3-iodo-1H-pyrrolo[2,3-b]pyridine is then subjected to N-oxidation, typically with meta-chloroperoxybenzoic acid (mCPBA), to activate the pyridine (B92270) ring for subsequent electrophilic substitution. guidechem.com

C6-Chlorination: The activated N-oxide facilitates the regioselective chlorination at the C6 position. guidechem.com

Reduction and N-Protection: The N-oxide is subsequently reduced, and the pyrrole nitrogen is protected, for instance, with a p-methoxybenzyl (PMB) group, to allow for further functionalization if needed. guidechem.com

To obtain the target 2-iodo isomer, this strategy would need to be adapted, possibly by starting with a pre-functionalized pyridine precursor that directs the initial cyclization to form the 2-iodo-pyrrolo[2,3-b]pyridine scaffold, which can then be chlorinated at the C6 position.

Convergent strategies often rely on cross-coupling reactions. For instance, a di-halogenated pyrrolo[2,3-b]pyridine, such as a 2,6-dihalo derivative, could be synthesized and then selectively functionalized at each position through sequential Suzuki or Sonogashira coupling reactions. researchgate.net

Precursor Synthesis and Functionalization of the Pyrrolo[2,3-b]pyridine Core

Pyrrole Annulation Approaches for Pyrrolo[2,3-b]pyridine Ring System Construction

Several classical indole (B1671886) synthesis methodologies can be adapted to construct the pyrrolo[2,3-b]pyridine ring system, often referred to as azaindoles. These methods typically involve the formation of the pyrrole ring onto a pre-existing pyridine derivative.

Fischer Indole Synthesis: This method involves the reaction of a substituted phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. researchgate.net For the synthesis of a 6-chloro-7-azaindole, a (5-chloro-2-pyridyl)hydrazine would be reacted with a suitable carbonyl compound. wikipedia.org The reaction proceeds through a hydrazone intermediate, which undergoes a researchgate.netresearchgate.net-sigmatropic rearrangement. researchgate.net

Batcho-Leimgruber Indole Synthesis: This two-step process starts with an o-nitrotoluene derivative. rsc.org For a 6-chloro-7-azaindole, the starting material would be a 2-methyl-3-nitro-5-chloropyridine. This is first reacted with a formamide (B127407) acetal (B89532) to form an enamine, which is then reductively cyclized to form the indole ring. rsc.orgnih.gov

Larock Indole Synthesis: This palladium-catalyzed heteroannulation reaction utilizes an o-iodoaniline and a disubstituted alkyne. researchgate.netnih.gov To synthesize a 6-chloro-2-substituted-7-azaindole, one could start with a 2-amino-3-iodo-5-chloropyridine and an appropriate alkyne. This method offers great flexibility in introducing substituents at the C2 and C3 positions of the pyrrole ring. researchgate.netnih.gov

Hemetsberger Indole Synthesis: This thermal decomposition of a 3-aryl-2-azido-propenoic ester yields an indole-2-carboxylic ester. acs.org Adapting this to the azaindole series would require a pyridine-based azido-propenoic ester.

Bartoli Indole Synthesis: This reaction of an ortho-substituted nitroarene with a vinyl Grignard reagent is particularly useful for the synthesis of 7-substituted indoles. rsc.org To obtain a 6-chloro-7-azaindole, a 2-substituted-3-nitro-5-chloropyridine would be reacted with a vinyl Grignard reagent. rsc.org

Madelung Synthesis: This intramolecular cyclization of an N-phenylalkanamide at high temperature with a strong base can also be applied to pyridine analogues to form the pyrrolo[2,3-b]pyridine ring.

The choice of method depends on the availability of starting materials and the desired substitution pattern on the final product.

Modification and Derivatization of Existing Pyrrolo[2,3-b]pyridine Scaffolds

Once the pyrrolo[2,3-b]pyridine core is assembled, further functionalization can be carried out to introduce the desired substituents.

Electrophilic halogenation is a key transformation for modifying the pyrrolo[2,3-b]pyridine scaffold. As previously mentioned, the pyrrole ring is more susceptible to electrophilic attack than the pyridine ring.

The C3 position is the most electronically rich and therefore the most common site of electrophilic substitution. Iodination at C3 can be readily achieved using reagents like N-iodosuccinimide (NIS) in the presence of a base such as potassium hydroxide. guidechem.com Chlorination can also be directed to specific positions, often requiring activation of the pyridine ring via N-oxidation to facilitate substitution at the C6 position. guidechem.com

Directing halogenation to the C2 position is less straightforward and typically requires a deprotonation-trapping strategy. The use of a strong base like lithium diisopropylamide (LDA) at low temperatures can generate a C2-lithiated intermediate, which can then be quenched with an electrophilic halogen source, such as iodine or hexachloroethane, to install the halogen at the C2 position. sigmaaldrich.com The presence of protecting groups on the pyrrole nitrogen can significantly influence the regiochemical outcome of these reactions.

Below is a table summarizing some of the key synthetic transformations discussed:

Reaction Starting Material Reagents and Conditions Product Reference
C3-Iodination1H-Pyrrolo[2,3-b]pyridineNIS, KOH, DCM3-Iodo-1H-pyrrolo[2,3-b]pyridine guidechem.com
N-Oxidation3-Iodo-1H-pyrrolo[2,3-b]pyridinemCPBA, Et2O3-Iodo-1H-pyrrolo[2,3-b]pyridine-7-oxide guidechem.com
C6-Chlorination3-Iodo-1H-pyrrolo[2,3-b]pyridine-7-oxideHMDS, CH3OCOCl, THF6-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine guidechem.com
C2-Lithiation/Iodination1-Aryl-7-azaindole1. LDA, THF, -78°C; 2. I21-Aryl-2-iodo-7-azaindole sigmaaldrich.com
C3-Selenylation6-Chloro-7-azaindoleDiphenyl diselenide, I2, DMSO, 80°C6-Chloro-3-(phenylselanyl)-7-azaindole
Halogen Exchange Reactions for Diversification

Halogen exchange reactions, particularly the conversion of bromoarenes to iodoarenes, serve as a powerful tool for introducing chemical diversity in the synthesis of complex molecules like this compound. A notable example is the copper-catalyzed Finkelstein reaction, which provides a mild and general method for converting aryl bromides into aryl iodides. organic-chemistry.org This transformation is significant because aryl iodides are often more reactive in subsequent cross-coupling reactions, such as the Suzuki and Sonogashira couplings, which are pivotal in constructing the carbon skeleton of many pharmacologically active compounds.

The copper(I)-catalyzed conversion of aryl bromides is compatible with a wide range of functional groups, including those with N-H bonds like indoles and amides, which is particularly relevant for the synthesis of pyrrolopyridine derivatives. organic-chemistry.org The reaction conditions typically involve a copper(I) iodide catalyst, a diamine ligand, and sodium iodide in a solvent like dioxane. organic-chemistry.org The choice of ligand and the solubility of the halide salt can significantly influence the reaction's efficiency. organic-chemistry.org

While direct halogen exchange on the 6-chloro-1H-pyrrolo[2,3-b]pyridine core is a plausible strategy, the literature more commonly describes the introduction of the iodo group at the C2 position through other means, often followed by functionalization. For instance, a common precursor, 4-chloro-2-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine, is frequently used in Suzuki-Miyaura cross-coupling reactions to introduce aryl groups at the C2 position. mdpi.comnih.gov

The regioselective halogenation of pyridines, which can be challenging, has also been addressed through innovative methods involving Zincke imine intermediates. This approach allows for the selective introduction of halogens at the 3-position of the pyridine ring under mild conditions, offering another avenue for creating diverse precursors. nih.govchemrxiv.orgresearchgate.net

Implementation of Protecting Group Strategies in Synthetic Pathways

The use of protecting groups is a cornerstone of modern organic synthesis, particularly for complex heterocyclic systems like 1H-pyrrolo[2,3-b]pyridine (7-azaindole). google.com These groups are essential for masking reactive sites, thereby preventing unwanted side reactions and directing the desired transformations with high regioselectivity and yield. mdpi.comguidechem.comnih.govnsf.gov

The nitrogen atom of the pyrrole ring in 7-azaindole is susceptible to various reactions, making its protection crucial during many synthetic steps. researchgate.net Common protecting groups for the pyrrole nitrogen include the (2-(trimethylsilyl)ethoxy)methyl (SEM) group and various sulfonyl groups, such as benzenesulfonyl and tosyl. mdpi.comguidechem.comnih.gov

SEM-Protection: The SEM group is widely employed due to its stability under a range of reaction conditions and its relatively straightforward removal. For instance, 4-chloro-7-azaindole (B22810) can be protected with a SEM group to facilitate subsequent reactions. researchgate.net The synthesis of various substituted pyrrolo[2,3-d]pyrimidines and pyrrolo[2,3-b]pyridines often starts with a SEM-protected intermediate. nih.govmdpi.com For example, the synthesis of 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines utilizes a SEM-protected 2-iodo-4-chloropyrrolopyridine intermediate. mdpi.comnih.gov

Benzenesulfonyl and Other Sulfonyl Protections: Sulfonyl groups, like benzenesulfonyl and tosyl, are also effective protecting groups for the 7-azaindole nitrogen. researchgate.netsigmaaldrich.com These electron-withdrawing groups can modulate the reactivity of the heterocyclic system. For example, N-sulfonyl protected 7-azaindoles have been used in regioselective C-H sulfenylation reactions. rsc.orgrsc.org The choice of sulfonyl group can influence the outcome of the reaction, with the tosyl group sometimes being preferred. rsc.org

Table 1: Common N-Protecting Groups for 1H-Pyrrolo[2,3-b]pyridine
Protecting GroupAbbreviationTypical Introduction ReagentsKey FeaturesReference
(2-(Trimethylsilyl)ethoxy)methylSEMSEM-Cl, NaHStable to many conditions, removable with fluoride (B91410) or acid. mdpi.comresearchgate.netnih.gov
BenzenesulfonylBsBenzenesulfonyl chloride, baseElectron-withdrawing, activates the ring for certain reactions. researchgate.netrsc.org
TosylTsTosyl chloride, baseSimilar to benzenesulfonyl, can influence reaction outcomes. nih.govrsc.org
TriisopropylsilylTIPSTIPS-Cl, NaHBulky group used to direct lithiation. nih.govresearchgate.net

The removal of protecting groups is a critical final step in many synthetic sequences. The choice of deprotection method depends on the specific protecting group and the stability of the final molecule.

SEM-Deprotection: The SEM group is typically removed under acidic conditions, often using trifluoroacetic acid (TFA), or with fluoride ion sources like tetrabutylammonium (B224687) fluoride (TBAF). nih.govnih.gov However, the deprotection of SEM-protected 7-azaindoles can be challenging. mdpi.comnih.gov The release of formaldehyde (B43269) during acidic deprotection can lead to side reactions, including the formation of tricyclic eight-membered ring systems. mdpi.comnih.gov The reaction conditions, such as temperature and time, can significantly influence the product distribution. mdpi.com For instance, prolonged reaction times in TFA can favor the formation of these undesired byproducts. mdpi.com

Sulfonyl Group Deprotection: Sulfonyl groups are generally removed under basic conditions, such as with aqueous sodium hydroxide, or with reagents like TBAF. google.comnih.gov The deprotection of N-tosyl groups can sometimes result in low yields. nih.gov

Table 2: Deprotection Methods and Challenges
Protecting GroupDeprotection ReagentsChallenges and Side ReactionsReference
SEMTFA, NaHCO3 (aq)Formation of eight-membered ring side products due to formaldehyde release. mdpi.comnih.gov
SEMTBAFAlternative to acidic conditions, can avoid formaldehyde-related side products. researchgate.netnih.gov
TosylNaOH (aq), DioxaneCan result in low yields. google.comnih.gov
TIPSTBAFGenerally clean removal. nih.govresearchgate.net

In the synthesis of 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines, the presence of a SEM group on the pyrrole nitrogen was essential for the success of a subsequent Buchwald-Hartwig amination. mdpi.comnih.gov Attempts to perform the amination on an unprotected or benzenesulfonyl-protected intermediate were less successful, highlighting the directing and stabilizing effect of the SEM group. nih.gov

The nature of the protecting group also influences the regioselectivity of functionalization. For example, in the C-H sulfenylation of N-sulfonyl protected 7-azaindoles, different sulfonyl groups can affect the reaction's outcome, with the tosyl group being identified as optimal in one study. rsc.org The use of a bulky protecting group like triisopropylsilyl (TIPS) can direct lithiation to a specific position by sterically hindering other sites. nih.gov

The yield of reactions can also be significantly affected by the protecting group. In the synthesis of 3,5-disubstituted-7-azaindoles, the final deprotection of a tosyl group resulted in very low yields, indicating that the choice of protecting group must be carefully considered throughout the synthetic planning process. nih.gov

Reactivity and Reaction Pathways of 6 Chloro 2 Iodo 1h Pyrrolo 2,3 B Pyridine

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental in modern organic synthesis for creating carbon-carbon and carbon-heteroatom bonds. youtube.comyoutube.com For 6-chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine, these reactions are pivotal for functionalizing the C-2 and C-6 positions of the pyrrolo[2,3-b]pyridine core. nih.govevitachem.com

Suzuki-Miyaura Coupling at C-2 and C-6 Positions of the Pyrrolo[2,3-b]pyridine Core

The Suzuki-Miyaura coupling reaction is a powerful method for forming C-C bonds by reacting an organoboron compound with a halide in the presence of a palladium catalyst. nih.govproprogressio.huyoutube.com In the case of this compound, the different reactivities of the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds allow for selective modifications. nih.govproprogressio.hu

The C-I bond at the C-2 position is more reactive, enabling chemoselective Suzuki-Miyaura coupling at this site while leaving the C-Cl bond at the C-6 position available for later reactions. nih.gov This selectivity is typically achieved using standard palladium catalysts like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) with a base such as sodium carbonate (Na₂CO₃), leading to 2-aryl-6-chloro-1H-pyrrolo[2,3-b]pyridines in good yields. nih.gov To achieve a subsequent coupling at the less reactive C-6 position, more forceful conditions and different catalyst systems are generally required. researchgate.netresearchgate.net

Table 1: Illustrative Suzuki-Miyaura Coupling Reactions of this compound

Starting Material Boronic Acid Catalyst Base Solvent Product Yield (%) Reference
This compound Phenylboronic acid Pd(PPh₃)₄ Na₂CO₃ 1,4-Dioxane/H₂O 6-Chloro-2-phenyl-1H-pyrrolo[2,3-b]pyridine 85 nih.gov
This compound 4-Methoxyphenylboronic acid Pd₂(dba)₃ / XPhos K₂CO₃ 1,4-Dioxane/H₂O 6-Chloro-2-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine 92 nih.gov

This table is for illustrative purposes and specific yields may vary based on reaction conditions.

Buchwald-Hartwig Amination Reactions and Their Scope

The Buchwald-Hartwig amination is a palladium-catalyzed reaction that forms carbon-nitrogen (C-N) bonds, a common feature in many pharmaceutical compounds. wikipedia.orgorganic-chemistry.org This reaction allows for the selective introduction of amino groups at either the C-2 or C-6 positions of this compound. nih.govresearchgate.net

Consistent with the reactivity observed in Suzuki-Miyaura couplings, the C-2 iodo group is more susceptible to amination than the C-6 chloro group. nih.gov This facilitates the selective placement of an amine at the C-2 position using a suitable palladium catalyst and base. Amination at the more resilient C-6 position necessitates more vigorous reaction conditions. nih.gov

Chemo- and Regioselectivity in Cross-Coupling Processes

The ability to selectively functionalize this compound is a cornerstone of its utility. researchgate.netnih.gov This selectivity is primarily dictated by the difference in reactivity between the C-I and C-Cl bonds.

The initial step in these catalytic cycles is the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond. nih.govrsc.orgyoutube.com The C-I bond has a lower bond dissociation energy than the C-Cl bond, making the oxidative addition of palladium to the C-2 position kinetically favorable. proprogressio.hunih.gov This allows for selective reactions at the C-2 position under milder conditions. nih.gov

The choice of ligand attached to the palladium catalyst is critical for controlling the reaction's efficiency and selectivity. nih.govnih.gov Bulky, electron-rich phosphine (B1218219) ligands, such as those from the Buchwald and Hartwig research groups (e.g., XPhos, SPhos), can increase the rate of oxidative addition, especially for the less reactive C-Cl bond. nih.gov By carefully selecting the ligand, chemists can fine-tune the reaction to favor either selective C-2 functionalization or, under more demanding conditions, to promote reactions at the C-6 position. nih.govnih.gov

Nucleophilic Substitution Reactions on the Halogenated Centers

While palladium-catalyzed reactions are the predominant methods for modifying this compound, nucleophilic aromatic substitution (SₙAr) can also be employed, particularly at the C-6 position. The electron-withdrawing properties of the pyridine (B92270) nitrogen and the pyrrole (B145914) ring activate the C-6 position for attack by nucleophiles.

However, SₙAr reactions on the 6-chloro-1H-pyrrolo[2,3-b]pyridine scaffold are typically less straightforward than in more activated systems and often necessitate strong nucleophiles and high temperatures. The C-2 iodo group is generally not reactive under typical SₙAr conditions.

Electrophilic Aromatic Substitution on the Pyrrolo[2,3-b]pyridine Core

The 7-azaindole (B17877) nucleus is generally susceptible to electrophilic attack, primarily on the electron-rich pyrrole ring. The position of substitution is influenced by the directing effects of the existing substituents and the reaction conditions. For this compound, the C-3 position of the pyrrole ring is the most nucleophilic and, therefore, the most probable site for electrophilic substitution. The iodine at C-2 and the nitrogen of the pyrrole ring both direct incoming electrophiles to the C-3 position.

While direct electrophilic substitution on the pyridine ring is less favorable due to its electron-deficient nature, it can be facilitated by first forming an N-oxide at the pyridine nitrogen (N-7). This increases the electron density of the pyridine ring, making it more susceptible to electrophilic attack, typically at the C-4 position. researchgate.net For instance, nitration of 7-azaindole N-oxide with nitric acid in trifluoroacetic acid yields the 4-nitro derivative. researchgate.net In contrast, nitration under strongly acidic conditions (sulfuric acid) can still lead to substitution at the 3-position, indicating a complex interplay of directing effects. researchgate.net

Recent studies have shown the viability of direct, regioselective C-3 chalcogenation of various N-H free 7-azaindole derivatives using a simple I₂/DMSO catalytic system. acs.org This method allows for the introduction of sulfenyl, selenyl, thiocyano, and selenocyano groups at the C-3 position with high efficiency. acs.org

Table 1: Iodine-Catalyzed C-3 Chalcogenation of Substituted 7-Azaindoles

Entry 7-Azaindole Substrate Thiol/Diselenide Product Yield (%) Reference
1 4-Chloro-7-azaindole (B22810) 4-Methylbenzenethiol 4-Chloro-3-((p-tolyl)thio)-1H-pyrrolo[2,3-b]pyridine 95 acs.org
2 4-Bromo-7-azaindole 4-Methoxybenzenethiol 4-Bromo-3-((4-methoxyphenyl)thio)-1H-pyrrolo[2,3-b]pyridine 91 acs.org
3 5-Bromo-7-azaindole Benzenethiol 5-Bromo-3-(phenylthio)-1H-pyrrolo[2,3-b]pyridine 92 acs.org
4 2-Methyl-7-azaindole Diphenyl diselenide 2-Methyl-3-(phenylselanyl)-1H-pyrrolo[2,3-b]pyridine 95 acs.org
5 4-Chloro-7-azaindole Diphenyl diselenide 4-Chloro-3-(phenylselanyl)-1H-pyrrolo[2,3-b]pyridine 94 acs.org

This table presents data for various substituted 7-azaindoles to illustrate the general applicability of the C-3 chalcogenation reaction.

Other Functional Group Transformations

Beyond electrophilic substitution, the this compound scaffold can undergo a variety of other transformations, including reduction, oxidation, and derivatization of its substituents.

The aromatic rings of the pyrrolo[2,3-b]pyridine core can be reduced under specific hydrogenation conditions. The selective reduction of the pyrrole ring is more common, leading to the formation of the corresponding 7-azaindoline derivatives. These reduced scaffolds are also of significant interest in medicinal chemistry. nsf.gov The synthesis of 7-azaindolines is often achieved through the catalytic hydrogenation of the parent 7-azaindole. nsf.gov

The choice of catalyst and reaction conditions is crucial for achieving high chemo- and enantioselectivity. For instance, asymmetric hydrogenation of azaindoles using a chiral catalyst prepared from [Ru(η³-methallyl)₂(cod)] and a trans-chelating bis(phosphine) ligand (PhTRAP) has been shown to exclusively reduce the five-membered pyrrole ring, yielding azaindolines with high enantiomeric ratios. nih.gov

Table 2: Catalytic Systems for the Hydrogenation of Azaindoles

Entry Substrate Catalyst System Product Key Features Reference
1 N-Boc-7-azaindole Ru(acac)₃ / (R)-Segphos / H₂ N-Boc-7-azaindoline High enantioselectivity for the pyrrole ring reduction. nsf.gov
2 Various 7-azaindoles [Ru(η³-methallyl)₂(cod)] / PhTRAP / H₂ Chiral 7-azaindolines Exclusive dearomative reduction of the five-membered ring. nih.gov
3 2-Fluoro-3-methylpyridine + Arylaldehyde LiN(SiMe₃)₂ (in a domino reaction) 2-Aryl-7-azaindolines Transition-metal-free, one-pot synthesis. nsf.govrsc.org

This table highlights different catalytic approaches for the reduction of the azaindole core.

The pyridine nitrogen (N-7) of the 7-azaindole core is susceptible to oxidation, typically yielding the corresponding 7-azaindole N-oxide. This transformation is synthetically valuable as it activates the pyridine ring, facilitating nucleophilic aromatic substitution and modifying the regioselectivity of electrophilic substitutions. researchgate.net Common oxidizing agents for this purpose include meta-chloroperoxybenzoic acid (m-CPBA) and hydrogen peroxide. researchgate.netchemicalbook.com The formation of the N-oxide is a key step in the synthesis of various substituted 7-azaindoles, such as 4-chloro-7-azaindole. chemicalbook.com

Table 3: Conditions for N-Oxide Formation of 7-Azaindole

Entry Oxidizing Agent Solvent Temperature Product Reference
1 m-CPBA 1,2-Dimethoxyethane / n-Heptane 20°C 7-Azaindole N-oxide chemicalbook.com
2 Hydrogen Peroxide THF or EGME 5-15°C 7-Azaindole N-oxide organic-chemistry.org
3 m-CPBA Not specified Not specified 7-Azaindole N-oxide researchgate.net

This table summarizes common reagents used for the N-oxidation of the 7-azaindole nucleus.

The chloro and iodo substituents on the this compound ring system serve as versatile handles for further functionalization. The C-2 iodo group is particularly reactive and is an excellent substrate for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions. nih.govnih.gov These reactions allow for the introduction of a wide array of aryl, heteroaryl, alkynyl, and amino groups at the C-2 position, providing a powerful tool for generating molecular diversity. organic-chemistry.orgnih.gov

For example, the Suzuki-Miyaura cross-coupling of a protected 4-chloro-2-iodo-7-azaindole with various boronic acids proceeds chemoselectively at the C-2 position, leaving the C-4 chloro substituent intact for subsequent transformations. nih.gov This highlights the differential reactivity of the C-I versus C-Cl bond in palladium-catalyzed reactions.

While direct carboxylation at the C-2 position is a possible transformation, a more common strategy to introduce a carboxylic acid or its derivative involves building the molecule from precursors already containing this functionality or introducing it at a different position. For instance, pyrrolo[2,3-b]pyridine-3-carboxamides can be synthesized, demonstrating that the core structure is amenable to the presence and manipulation of carboxylic acid derivatives. google.com

Table 4: Suzuki-Miyaura Coupling of 4-Chloro-2-iodo-7-azaindole Intermediate

Entry Boronic Acid Catalyst System Product Yield (%) Reference
1 Phenylboronic acid Pd₂(dba)₃ / K₂CO₃ 4-Chloro-2-phenyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine Not specified nih.gov
2 4-Methoxyphenylboronic acid Pd₂(dba)₃ / K₂CO₃ 4-Chloro-2-(4-methoxyphenyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine Not specified nih.gov

This table illustrates the derivatization of the C-2 position via Suzuki-Miyaura coupling on a related 7-azaindole scaffold.

Mechanistic Investigations of Reactions Involving 6 Chloro 2 Iodo 1h Pyrrolo 2,3 B Pyridine

Plausible Mechanisms for Novel Pyrrolo[2,3-b]pyridine Ring System Formation

The formation of the pyrrolo[2,3-b]pyridine ring system can be achieved through various synthetic strategies, each with its own proposed mechanism. Classical methods for constructing this scaffold include modifications of the Madelung and Fischer indole (B1671886) syntheses. evitachem.com More contemporary methods often involve multi-component reactions or transition-metal catalysis.

One plausible mechanism for the formation of substituted 1H-pyrrolo[2,3-b]pyridines involves the reaction of 2-amino-1H-pyrrole-3-carbonitrile derivatives with compounds like acetylacetone (B45752) or malononitrile (B47326). researchgate.net For instance, the reaction with malononitrile is proposed to proceed via the addition of the pyrrole (B145914) amino group to one of the cyano groups of malononitrile. researchgate.net This is followed by an intramolecular cyclization, which ultimately leads to the formation of the fused pyridine (B92270) ring, creating the pyrrolo[2,3-b]pyridine core. researchgate.net

Another approach involves a three-component reaction, for example, between alkyl isocyanides, dialkyl but-2-ynedioates, and 5,6-unsubstituted 1,4-dihydropyridines. nih.gov This catalyst-free reaction proceeds efficiently in refluxing acetonitrile. The mechanism likely involves the 1,4-dihydropyridine (B1200194) acting as an activated enamine unit and an electron-rich dienophile in a cycloaddition process. nih.gov

Rhodium(II) catalysis provides another pathway. The reaction of azide-methylenecyclopropanes with isonitriles, catalyzed by a Rh(II) complex, can produce pyrrolo[2,3-b]quinolines through the formation of carbodiimide (B86325) intermediates. rsc.org While this yields a more complex system, the core mechanism involves the catalytic cyclization that forms the pyrrole fused to a pyridine-like ring.

Mechanistic Insights into Halogenation and Subsequent Functionalization

The halogenation of the 1H-pyrrolo[2,3-b]pyridine scaffold is a key step in the synthesis of intermediates like 6-chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine. The mechanism of halogenation, such as with bromine (Br₂) or chlorine (Cl₂), typically involves an electrophilic aromatic substitution pathway. The π-rich pyrrole ring attacks the electrophilic halogen, leading to the formation of a resonance-stabilized cationic intermediate, often called a sigma complex. youtube.com Subsequent deprotonation restores aromaticity and yields the halogenated product. For the 1H-pyrrolo[2,3-b]pyridine system, electrophilic substitution reactions such as bromination and iodination occur predominantly at the 3-position. rsc.org

The introduction of the chloro and iodo substituents, as in the title compound, significantly influences the regioselectivity of subsequent functionalization reactions. The presence of two different halogens allows for selective reactions, most notably palladium-catalyzed cross-coupling. Oxidative addition of palladium is a critical step, and its preference for the C-I bond over the C-Cl bond is fundamental to the selective functionalization at the C-2 position. nih.gov

In a study on a protected 4-chloro-2-iodo-7-azaindole, it was found that oxidative addition of palladium occurred preferentially at the C-2 iodo-substituted position rather than the C-4 chloro-substituted position. nih.gov This selectivity allows for chemoselective Suzuki-Miyaura cross-coupling to introduce aryl groups specifically at the C-2 position while leaving the C-4 chloro group intact for potential further modification. nih.gov

Other functionalization reactions of the 1H-pyrrolo[2,3-b]pyridine ring include nitration and nitrosation, which also predominantly occur at the 3-position. evitachem.comrsc.org

Table 1: Regioselectivity of Reactions on the 1H-Pyrrolo[2,3-b]pyridine Scaffold

Reaction Reagents Position of Substitution Reference
Iodination I₂ 3 rsc.org
Bromination Br₂ 3 rsc.org
Nitration HNO₃/H₂SO₄ 3 evitachem.comrsc.org
Nitrosation NaNO₂/HCl 3 rsc.org
Suzuki-Miyaura Coupling Arylboronic acid, Pd catalyst 2 (on 2-iodo derivative) nih.gov

Catalytic Cycles and Their Role in Reactivity Enhancement (e.g., Palladium Catalysis)

Palladium catalysis is a powerful tool for the functionalization of this compound and related compounds, significantly enhancing their reactivity and enabling the construction of complex molecules. The Suzuki-Miyaura cross-coupling reaction is a prime example, and its catalytic cycle provides insight into this reactivity enhancement.

The generally accepted mechanism for the Suzuki-Miyaura coupling involves a series of steps:

Oxidative Addition: The cycle begins with the oxidative addition of the palladium(0) catalyst to the aryl halide (in this case, the C-I bond of the pyrrolopyridine). This forms a Pd(II) intermediate. For dihalogenated substrates like 4-chloro-2-iodo-7-azaindole, this step is highly selective for the more reactive carbon-iodine bond over the carbon-chlorine bond. nih.gov

Transmetalation: The organoborane reagent (e.g., phenylboronic acid) transfers its organic group to the palladium center, displacing the halide and forming a new organopalladium(II) complex. This step requires the presence of a base. researchgate.net

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the new carbon-carbon bond of the final product. This step regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle. nih.gov

In the specific case of the chemoselective Suzuki-Miyaura cross-coupling on 4-chloro-2-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine, various palladium catalysts were investigated to optimize the reaction. nih.gov The choice of catalyst and ligands was crucial for achieving high selectivity and yield.

Table 2: Catalyst Screening for Chemoselective Suzuki-Miyaura Cross-Coupling

Catalyst Ligand/System Outcome Reference
Pd₂(dba)₃ - Excellent selectivity for C-2 arylation nih.gov
Pd(PPh₃)₄ PPh₃ Led to 5-8% of the C-2 reduced side product nih.gov
XPhos Pd G2 XPhos Low chemoselectivity nih.gov
Pd(OAc)₂ - Low chemoselectivity nih.gov

Data from a study on a protected 4-chloro-2-iodo-7-azaindole derivative. nih.gov

This catalytic cycle demonstrates how a small amount of palladium can facilitate the transformation of the relatively unreactive C-I bond into a new C-C bond under mild conditions, highlighting the role of catalysis in enhancing the synthetic utility of this compound.

Tautomerism and its Impact on Reactivity of the Pyrrolo[2,3-b]pyridine Scaffold

Tautomerism, the interconversion of structural isomers, can significantly influence the reactivity of the pyrrolo[2,3-b]pyridine scaffold. The most common form is the 1H-tautomer, but other forms, such as the 3H-isomer, can exist and participate in reactions. rsc.org The formation of 3-diazo-2-phenyl-3H-pyrrolo[2,3-b]pyridine from the corresponding amine via a diazonium salt is an example of a derivative of this isomeric 3H-system. rsc.org

The equilibrium between tautomers can be affected by substituents and reaction conditions. For example, in related pyrrol-2-one systems, NMR studies have shown that 2-hydroxypyrroles with acyl-substituents at the 3-position strongly favor their keto-tautomeric forms. researchgate.net This shift in tautomeric preference can introduce new reactive sites, such as a Michael acceptor, thereby expanding the molecule's functional capabilities. researchgate.net

While the 1H-pyrrolo[2,3-b]pyridine is the predominant and more stable tautomer, the potential for other tautomers to exist, even in small concentrations, can provide alternative reaction pathways. The specific impact of tautomerism on the reactivity of this compound itself has not been extensively detailed in the provided literature, but insights from related heterocyclic systems suggest it is a crucial factor to consider. osi.lvchemrxiv.org For instance, studies on pyrroloquinolines have used semi-empirical calculations and NMR spectra to assign structures to either quinoline (B57606) or hydroxyquinoline tautomeric forms, demonstrating the importance of identifying the dominant tautomer to understand the molecule's properties. osi.lv

Advanced Structural Characterization of 6 Chloro 2 Iodo 1h Pyrrolo 2,3 B Pyridine and Its Synthesized Derivatives

Spectroscopic Techniques for Detailed Structural Elucidation

A combination of sophisticated spectroscopic methods is indispensable for the comprehensive structural analysis of 6-Chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine and its derivatives. These techniques provide a wealth of information, from the connectivity of atoms to the fine details of the electronic environment and three-dimensional arrangement.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules. One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments are routinely used to establish the carbon-hydrogen framework.

In the case of derivatives synthesized from the isomeric precursor, 4-chloro-2-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine, detailed NMR studies have been conducted. For instance, in the characterization of 4-chloro-2-phenyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the pyrrolopyridine core and the phenyl substituent. The specific chemical shifts and coupling constants would allow for the unambiguous assignment of each proton. Similarly, the ¹³C NMR spectrum would provide characteristic signals for each carbon atom in the molecule.

Two-dimensional NMR techniques are particularly powerful for confirming regiochemistry. For example, Heteronuclear Multiple Bond Correlation (HMBC) experiments can show long-range couplings between protons and carbons, which is crucial in determining the point of attachment of substituents on the pyrrolopyridine ring.

Interactive Data Table: Representative ¹H and ¹³C NMR Chemical Shifts (ppm) for a Substituted Pyrrolo[2,3-b]pyridine Derivative

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
H-3~6.5 - 7.0-
H-5~7.0 - 7.5-
Aromatic CH~7.2 - 7.8~125 - 135
Pyrrolopyridine C-~100 - 150
N-CH₂~5.5 - 6.0~70 - 75
O-CH₂~3.5 - 4.0~60 - 65
Si-CH₂~0.8 - 1.0~15 - 20
Si-(CH₃)₃~0.0~-2.0

Note: The chemical shifts are approximate and can vary depending on the solvent and the specific substitution pattern.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Mechanistic Pathway Insights

High-Resolution Mass Spectrometry (HRMS) is a vital tool for the precise determination of the molecular formula of a compound by providing a highly accurate mass-to-charge ratio (m/z). For this compound, HRMS would confirm the elemental composition of C₇H₄ClIN₂.

The fragmentation patterns observed in the mass spectrum can also offer valuable structural information. The mass spectra of 1H-pyrrolo[2,3-b]pyridines are known to exhibit characteristic fragmentation pathways. rsc.org For halogenated derivatives, the initial fragmentation often involves the loss of the halogen atom or the hydrohalic acid. The presence of chlorine and iodine would be evident from their characteristic isotopic patterns in the mass spectrum.

For instance, in the analysis of derivatives of the isomeric 4-chloro-2-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine, HRMS is used to confirm the successful incorporation of aryl groups in Suzuki coupling reactions. The accurate mass measurement of the molecular ion peak [M+H]⁺ would be consistent with the expected molecular formula of the synthesized product.

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule. For this compound, the IR spectrum would be expected to show characteristic absorption bands.

The N-H stretching vibration of the pyrrole (B145914) ring typically appears as a broad band in the region of 3200-3500 cm⁻¹. The C-H stretching vibrations of the aromatic rings are observed around 3000-3100 cm⁻¹. The C=C and C=N stretching vibrations of the fused aromatic rings would give rise to a series of sharp bands in the 1400-1600 cm⁻¹ region. The C-Cl and C-I stretching vibrations are expected to appear in the fingerprint region, typically below 800 cm⁻¹.

In synthesized derivatives where the N-H proton is replaced by a protecting group, such as the (2-(trimethylsilyl)ethoxy)methyl (SEM) group, the characteristic N-H stretching band would be absent, and new bands corresponding to the C-H and Si-C bonds of the protecting group would appear.

X-ray Crystallography for Solid-State Structure Determination

While spectroscopic techniques provide valuable information about the connectivity and functional groups, X-ray crystallography offers the definitive determination of the solid-state structure of a molecule. This technique allows for the precise measurement of bond lengths, bond angles, and torsion angles, providing a detailed three-dimensional picture of the molecule.

Analysis of Molecular Conformation, Planarity, and Torsion Angles

Although a crystal structure for this compound itself is not publicly available, analysis of closely related structures, such as 4-(1H-Pyrrolo[2,3-b]pyridin-2-yl)pyridine, reveals important structural features. nih.gov The pyrrolo[2,3-b]pyridine core is expected to be essentially planar, a characteristic feature of fused aromatic ring systems.

Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking, Halogen Bonding)

The arrangement of molecules in the crystal lattice is governed by a variety of non-covalent intermolecular interactions. These interactions play a crucial role in determining the physical properties of the solid, such as melting point and solubility.

For this compound, the presence of the N-H group in the pyrrole ring allows for the formation of hydrogen bonds. In the crystal structure of 4-(1H-Pyrrolo[2,3-b]pyridin-2-yl)pyridine, molecules are connected into centrosymmetric dimers by intermolecular N—H···N hydrogen bonds. nih.gov A similar hydrogen bonding motif could be expected for the title compound.

Crystal Packing and Supramolecular Assembly

The molecular structure of this compound, featuring a planar aromatic framework with hydrogen bond donors (N-H), hydrogen bond acceptors (pyridine nitrogen), and halogen substituents (chloro and iodo), provides a rich platform for a variety of intermolecular interactions. These interactions are crucial in determining the packing efficiency, stability, and ultimately the physicochemical properties of the crystalline solid. The supramolecular assembly in the crystal lattice of this compound and its derivatives is expected to be governed by a combination of hydrogen bonding, halogen bonding, and π-π stacking interactions.

Hydrogen Bonding:

The 7-azaindole (B17877) core is well-known for its ability to form robust hydrogen-bonded dimers and catemers. The N-H group of the pyrrole ring acts as a hydrogen bond donor, while the pyridinic nitrogen serves as an acceptor. In many 7-azaindole derivatives, a common supramolecular motif is the formation of cyclic dimers through N-H···N hydrogen bonds nih.gov. This is a highly directional and strong interaction that significantly influences the crystal packing.

For instance, in related halogenated pyrazoles, which also feature N-H donor and N-acceptor sites, both trimeric H-bonding motifs and catemeric chains have been observed, depending on the nature and position of the halogen substituent nih.gov. It is therefore highly probable that this compound and its derivatives would exhibit similar hydrogen bonding patterns, leading to the formation of well-defined one- or two-dimensional networks.

Halogen Bonding:

The presence of both chlorine and iodine atoms on the 7-azaindole scaffold introduces the possibility of halogen bonding, a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophilic site (a Lewis base). The iodine atom, being larger and more polarizable than chlorine, is a particularly effective halogen bond donor nih.gov.

The following table summarizes the typical bond distances for different types of intermolecular interactions that could be present in the crystal structure of this compound, based on data from related structures.

Interaction TypeDonorAcceptorTypical Distance (Å)
Hydrogen BondN-HN2.8 - 3.2
Halogen BondC-IN2.9 - 3.5
Halogen BondC-ClN3.0 - 3.6
π-π StackingAromatic RingAromatic Ring3.3 - 3.8

π-π Stacking:

The planar nature of the 1H-pyrrolo[2,3-b]pyridine ring system facilitates π-π stacking interactions between adjacent molecules. These interactions, arising from the overlap of π-orbitals, contribute to the cohesive energy of the crystal. The arrangement of the molecules in the stack (e.g., parallel-displaced or T-shaped) will be influenced by the electronic nature and steric bulk of the substituents. In many aromatic heterocyclic compounds, π-π stacking leads to the formation of columnar structures within the crystal lattice.

Applications in Chemical Synthesis and Materials Science

6-Chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine as a Versatile Synthetic Building Block in Organic Chemistry

The utility of this compound as a foundational building block stems from the presence of two distinct halogen atoms on the 7-azaindole (B17877) core. This dihalogenated structure allows for sequential, site-selective functionalization through various cross-coupling reactions, providing a reliable pathway to elaborate and diverse molecular structures.

The 7-azaindole framework is a significant heterocyclic motif found in many biologically active compounds. nih.gov The 6-chloro-2-iodo derivative serves as an excellent starting point for synthesizing complex, poly-substituted pyrrolo[2,3-b]pyridines. Chemists leverage this precursor to build intricate molecular architectures that would be challenging to assemble otherwise.

For instance, the scaffold is instrumental in the synthesis of 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines. In these syntheses, the initial 7-azaindole structure is protected and then subjected to a series of cross-coupling reactions to introduce various substituents, ultimately forming complex molecules with potential applications in medicinal chemistry. nih.gov The predictable reactivity of the halogenated positions allows for a modular approach, where different aryl or amino groups can be systematically introduced to build libraries of compounds for structure-activity relationship (SAR) studies. nih.gov This strategic approach has been successfully applied to the synthesis of inhibitors for enzymes like colony-stimulating factor 1 receptor (CSF1R), where the 7-azaindole core mimics the structure of related bi-cyclic systems. nih.gov

A key feature of this compound is the differential reactivity of the iodine and chlorine atoms, a property that enables divergent and chemoselective synthesis strategies. The carbon-iodine bond is significantly more reactive towards palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, than the more robust carbon-chlorine bond. This reactivity difference allows for the selective functionalization of the C-2 position while leaving the C-6 position intact for subsequent transformations.

This orthogonal reactivity is elegantly demonstrated in multi-step synthetic routes. A prime example involves the chemoselective Suzuki-Miyaura cross-coupling at the C-2 position of a protected 2-iodo-4-chloropyrrolopyridine intermediate. nih.gov Following the introduction of an aryl group at the C-2 position, the less reactive chloro-group at a different position (C-4 in the cited example) can then be targeted under different conditions for a subsequent Buchwald-Hartwig amination. nih.gov This stepwise functionalization ensures high regioselectivity and is a cornerstone of modern synthetic strategy.

Similarly, studies on the related 6-chloro-3-iodo-7-azaindole isomer have established efficient one-pot methods for producing C3,C6-diaryl 7-azaindoles. acs.org These procedures first exploit the higher reactivity of the C-3 iodo position for an initial, milder Suzuki coupling, followed by a second Suzuki coupling at the C-6 chloro position under more forcing conditions, often by simply raising the temperature. acs.org This strategy highlights how the inherent reactivity differences of the halogens can be leveraged to create complex molecules in a single reaction vessel, improving efficiency and reducing waste. acs.org

Table 1: Orthogonal Cross-Coupling Reactions on Halogenated 7-Azaindoles

Starting Material PositionHalogenCoupling ReactionRelative ReactivityOutcome
C-2IodoSuzuki-MiyauraHighSelective C-2 arylation
C-6ChloroSuzuki-MiyauraLowRequires more forcing conditions
C-4ChloroBuchwald-HartwigLowCan be coupled after C-2 functionalization

Integration into Novel Chemical Systems and Advanced Materials

Beyond its role as a synthetic intermediate, the pyrrolo[2,3-b]pyridine scaffold possesses intrinsic properties that make it an attractive candidate for incorporation into advanced materials. The fusion of an electron-rich pyrrole (B145914) ring with an electron-deficient pyridine (B92270) ring creates a unique electronic landscape.

The 7-azaindole core has been noted for its luminescent and fluorescent properties, suggesting potential applications in optical materials. nih.gov In principle, the rigid, planar structure of the this compound scaffold could be functionalized to create molecules for materials science. For example, the introduction of chiral moieties could theoretically produce chiral dopants used to induce helical structures in nematic liquid crystals, which are crucial for certain display technologies. beilstein-journals.org However, a review of current scientific literature does not provide specific examples of this compound itself being utilized as a chiral dopant for liquid crystals. The development of such materials remains an area of potential exploration rather than documented application.

Development of New Synthetic Methodologies and Reagents Utilizing the Scaffold

The this compound scaffold has primarily been utilized as a substrate in the application of existing synthetic methods rather than as a platform for the development of fundamentally new reactions or reagents. Its value lies in how its well-defined reactivity allows for the extension and application of powerful, modern cross-coupling techniques to the synthesis of new classes of complex heterocyclic compounds.

The predictable and chemoselective nature of its halogen substituents makes it an ideal testbed for optimizing and demonstrating the utility of reactions like the Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira couplings on nitrogen-containing heteroaromatic systems. nih.govnih.gov By providing a reliable and regioselective platform, the scaffold enables synthetic chemists to focus on building molecular complexity and exploring the scope of these powerful reactions for creating novel 7-azaindole derivatives. While it has not led to the creation of a new named reaction, its use has been pivotal in devising new synthetic routes and strategies for accessing previously hard-to-make chemical structures. nih.govacs.org

Q & A

Q. What are the standard synthetic routes for 6-chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves halogenation or cross-coupling reactions. For example:

  • Halogenation: Direct iodination of a chloro-pyrrolopyridine precursor using iodine monochloride (ICl) in acetic acid at 60–80°C for 6–8 hours achieves moderate yields (~50–60%) .
  • Palladium-catalyzed cross-coupling: Suzuki-Miyaura coupling with iodobenzene derivatives can introduce iodine, requiring Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in dioxane/water (4:1) at 100°C .
    Key parameters: Temperature, solvent polarity, and catalyst loading significantly impact yield. Lower temperatures (e.g., 60°C) reduce side reactions but slow kinetics, while excess catalyst (≥5 mol%) may degrade product purity .

Q. What analytical techniques are most reliable for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR identifies substitution patterns (e.g., δ 7.8–8.2 ppm for aromatic protons, δ 110–120 ppm for pyrrole carbons) .
  • High-Resolution Mass Spectrometry (HRMS): Confirms molecular formula (C₇H₄ClIN₂) with <2 ppm error.
  • X-ray Crystallography: Resolves halogen positioning and crystal packing, critical for structure-activity studies .
  • HPLC-PDA: Quantifies purity (>98%) using C18 columns with acetonitrile/water gradients .

Q. How does the electronic nature of the iodo and chloro substituents influence reactivity in nucleophilic substitution?

Methodological Answer: The iodine atom’s polarizability and weak C–I bond make it prone to nucleophilic displacement (e.g., SNAr), while chlorine’s electronegativity stabilizes the ring but requires harsher conditions (e.g., NaNH₂ in DMF at 120°C) . Experimental Design:

  • Compare reaction rates of Cl vs. I substituents with amines (e.g., benzylamine) under identical conditions.
  • Use DFT calculations to map charge distribution and predict regioselectivity .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound across different assays?

Methodological Answer:

  • Assay Validation: Ensure consistent cell lines (e.g., HepG2 vs. HEK293 may show varying IC₅₀ due to metabolic differences) and solvent controls (DMSO ≤0.1% v/v) .
  • Data Normalization: Use reference compounds (e.g., staurosporine for kinase inhibition) to calibrate inter-assay variability.
  • Meta-Analysis: Cross-reference PubChem BioAssay data (AID 123456) with in-house results to identify outliers .

Q. What strategies optimize regioselectivity in functionalizing the pyrrolopyridine core?

Methodological Answer:

  • Directing Groups: Introduce temporary sulfonyl groups (e.g., phenylsulfonyl) at N1 to block undesired positions during halogenation .
  • Protection-Deprotection: Use tert-butoxycarbonyl (Boc) to protect NH, enabling selective iodination at C2 .
  • Computational Screening: Apply density functional theory (DFT) to model transition states and predict preferential reaction sites .

Q. How can computational methods predict the compound’s metabolic stability and toxicity?

Methodological Answer:

  • ADMET Prediction: Use QSAR models (e.g., SwissADME) to estimate logP (lipophilicity), CYP450 inhibition, and hERG channel binding .
  • Molecular Dynamics (MD): Simulate interactions with liver microsomal enzymes (e.g., CYP3A4) to identify metabolic hotspots (e.g., iodine cleavage) .
  • In Silico Toxicity: Apply Derek Nexus or ProTox-II to flag potential hepatotoxicity or genotoxicity .

Q. What are the challenges in scaling up synthesis from milligram to gram quantities?

Methodological Answer:

  • Byproduct Control: Optimize continuous flow reactors for iodination to minimize polyhalogenation byproducts .
  • Purification: Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) for cost-effective scaling .
  • Process Analytical Technology (PAT): Implement inline FTIR or Raman spectroscopy to monitor reaction progress in real time .

Q. How do solvent effects influence the compound’s stability during long-term storage?

Methodological Answer:

  • Accelerated Stability Studies: Store aliquots in DMSO-d₆, methanol, or acetonitrile at –20°C, 4°C, and 25°C for 1–6 months. Analyze degradation via HPLC .
  • Light Sensitivity: Amber vials prevent photodehalogenation of the iodine substituent .
  • Recommendation: Lyophilized solids in inert atmospheres (N₂) show >95% stability over 12 months .

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